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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B560389

Introduction

5-trans U-46619, also known as 5,6-trans U-46619, is the trans isomer of the potent and
widely studied thromboxane A2 (TXA2) receptor agonist, U-46619. While U-46619 has been
extensively characterized and is a staple tool for investigating TXA2 receptor-mediated
signaling, its 5-trans counterpart remains significantly less explored. The biological activity of 5-
trans U-46619 has been sparsely tested, and a comprehensive pharmacological profile is not
yet established in the scientific literature.[1] It is often found as a minor impurity (2-5%) in
commercial preparations of U-46619.[1]

This technical guide provides a detailed overview of the current knowledge on the
pharmacological profile of 5-trans U-46619. Given the limited data available for the 5-trans
isomer, this guide also presents a comprehensive profile of its well-characterized cis-isomer, U-
46619, to provide a comparative context and a predictive framework for potential biological
activities. The guide is intended for researchers, scientists, and drug development
professionals working in areas related to prostanoid signaling and pharmacology.

Pharmacological Profile of 5-trans U-46619

The primary reported biological activity of 5-trans U-46619 is the inhibition of microsomal
prostaglandin E2 synthase (MPGES).[2] In one of the few studies where its activity was
assessed independently, 5-trans U-46619 was found to be an inhibitor of prostaglandin E
synthase, approximately half as potent as the 5-cis version of U-46619.[1]
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Quantitative Data

Due to the limited research on 5-trans U-46619, a comprehensive quantitative profile is not
available. The following table summarizes the known inhibitory activity.

Target Assay Species Value Reference
Microsomal
Prostaglandin E2  Inhibition of N .

) Not Specified Inhibits at 10 uM [2]
Synthase PGE2 synthesis
(mPGES)

) Approx. half the
Prostaglandin E o N
Inhibition Assay Not Specified potency of U- [1]

Synthase
46619

Comparative Pharmacological Profile of U-46619 (5-
cis Isomer)

In stark contrast to its trans isomer, U-46619 is a potent and stable synthetic analog of the
endoperoxide prostaglandin PGH2 and a selective thromboxane A2 (TP) receptor agonist.[3][4]
It is widely used to study the physiological and pathophysiological roles of TXA2, which include
platelet aggregation and smooth muscle contraction.[3]

Quantitative Data: U-46619

The following table summarizes key quantitative data for U-46619, highlighting its potent
activity at the TP receptor.
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Parameter Species/System Value Reference
Receptor Binding
Kd (High-affinity site) Human Platelets 0.041 + 0.009 pM
Bmax (High-affinity 1,166 + 310
] Human Platelets ]
site) sites/platelet
Kd (Low-affinity site) Human Platelets 1.46 + 0.47 uM
Cultured Rat Vascular
Kd Smooth Muscle Cells 155+2.6 nM [5]
(WKY)
Cultured Rat Vascular
Kd (High-affinity site) Smooth Muscle Cells 2.3+£0.6 nM [5]
(SHR)
Cultured Rat Vascular
Kd (Low-affinity site) Smooth Muscle Cells 1.4+0.5uM [5]
(SHR)
Functional Activity
EC50 (Platelet Shape
Human Platelets 0.035 uM
Change)
EC50 (Myosin Light-
Chain Human Platelets 0.057 pM
Phosphorylation)
EC50 (Serotonin
Human Platelets 0.54 £0.13 uM
Release)
EC50 (Fibrinogen
Human Platelets 0.53+0.21 uM
Receptor Exposure)
EC50 (Platelet
) Human Platelets 1.31+0.34 uyM
Aggregation)
EC50 (Platelet Shape )
Rabbit Platelets 0.013 pM [6]
Change)
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EC50 (Platelet

) Rabbit Platelets 0.58 uM [6]
Aggregation)

Signaling Pathways of U-46619 (and by extension,
potentially 5-trans U-46619)

U-46619, through its agonism at the G-protein coupled TP receptor, activates several
downstream signaling cascades. The primary pathway involves the coupling to Gg/11, which in
turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its
receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of intracellular
calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein
kinase C (PKC) by DAG are critical for many of the physiological responses to U-46619, such
as smooth muscle contraction and platelet aggregation.

Furthermore, U-46619 has been shown to activate the Rho/Rho-kinase (ROCK) pathway,
which contributes to calcium sensitization of the contractile machinery in smooth muscle.
Activation of extracellular signal-regulated kinases (ERK-1 and ERK-2) in HEK 293 cells

expressing TPa and TP receptors has also been demonstrated.

Signaling Pathway Diagram
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activates RhoA activates Rho-kinase
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Pharmacological Characterization of 5-trans U-46619

5-trans U-46619

Receptor Binding Assays
(Determine Ki at TP Receptor)

In Vitro Functional Assays
(e.g., Smooth Muscle Contraction, Platelet Aggregation)

Agonist Activity?
(Determine EC50, Emax)

Cell-Based Signaling Assays Antagonist Activity?
(e.g., Ca2* Mobilization, ERK Phosphorylation) (Determine IC50, pA2)

Comprehensive Pharmacological Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.glpbio.cn/5-trans-u-46619.html
https://www.glpbio.cn/5-trans-u-46619.html
https://www.caymanchem.com/product/16452/5-trans-u-46619
https://en.wikipedia.org/wiki/U46619
https://pubmed.ncbi.nlm.nih.gov/7248665/
https://pubmed.ncbi.nlm.nih.gov/7248665/
https://pubmed.ncbi.nlm.nih.gov/7248665/
https://pubmed.ncbi.nlm.nih.gov/9261257/
https://pubmed.ncbi.nlm.nih.gov/9261257/
https://www.medchemexpress.com/u-46619.html
https://www.benchchem.com/product/b560389#pharmacological-profile-of-5-trans-u-46619
https://www.benchchem.com/product/b560389#pharmacological-profile-of-5-trans-u-46619
https://www.benchchem.com/product/b560389#pharmacological-profile-of-5-trans-u-46619
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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